3-(2-Bromo-4-methylphenoxy)pyrrolidine
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Overview
Description
3-(2-Bromo-4-methylphenoxy)pyrrolidine is an organic compound with the molecular formula C11H14BrNO It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 2-bromo-4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylphenoxy)pyrrolidine typically involves the reaction of 2-bromo-4-methylphenol with pyrrolidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature around 100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methylphenoxy)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrrolidines with different functional groups replacing the bromine atom.
Oxidation: Oxidation products may include phenolic compounds or quinones.
Reduction: Reduction products include the corresponding amines or alcohols.
Scientific Research Applications
3-(2-Bromo-4-methylphenoxy)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylphenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-methylphenoxy)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluoro-4-methylphenoxy)pyrrolidine: Similar structure but with a fluorine atom instead of bromine.
3-(2-Iodo-4-methylphenoxy)pyrrolidine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(2-Bromo-4-methylphenoxy)pyrrolidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-(2-bromo-4-methylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H14BrNO/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI Key |
KHKMIZPTIMEFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNC2)Br |
Origin of Product |
United States |
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